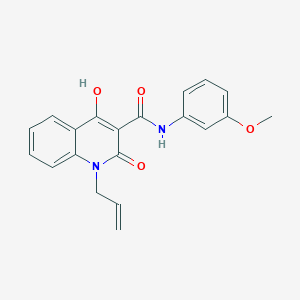

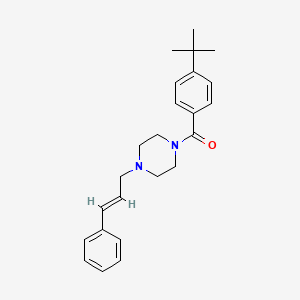

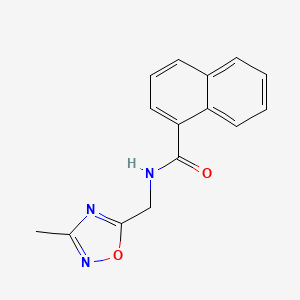

1-allyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-allyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a compound that is a derivative of 4-Hydroxy-2-quinolones . These compounds are interesting due to their pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

Many publications have recently dealt with the synthetic analogous and the synthesis of heteroannelated derivatives of 4-Hydroxy-2-quinolones . For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .Molecular Structure Analysis

Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

4-Hydroxy-2-quinolones play an important role in organic chemistry, as related structures have shown very diverse biological and pharmaceutical activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications

Bromination and Cyclization Reactions

1-Allyl derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergo characteristic chemical transformations under bromination conditions. Notably, the 1-N-allyl derivative is halocyclized, forming the corresponding oxazolo[3,2-a]-quinoline. This reaction showcases the compound's unique reactivity and potential utility in synthesizing heterocyclic compounds (Ukrainets et al., 2011).

Synthesis and Bioactivity

The compound is involved in the synthesis of structurally complex and biologically active molecules. For instance, fluoroquinolone-based 4-thiazolidinones synthesized from similar compounds have been studied for their antimicrobial properties (Patel & Patel, 2010).

Regioselectivity in Reactions

The N-alkylated derivatives of 4-oxoquinoline, to which the compound is closely related, exhibit important pharmacological activities like antibacterial and antiviral effects. The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally similar to the 1-allyl derivative, shows regioselective behavior, highlighting the importance of understanding the reaction pathways and mechanisms of related compounds (Batalha et al., 2019).

Antibacterial and Anti-inflammatory Activities

Derivatives of 1,4-dihydroquinoline, akin to the compound of interest, have been explored for their antibacterial and anti-inflammatory activities. For example, gatifloxacin derivatives have shown promising results as anti-inflammatory agents and T-cell proliferation inhibitors (Sultana et al., 2013).

Properties

IUPAC Name |

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h3-10,12,23H,1,11H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVMJQMDODRGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

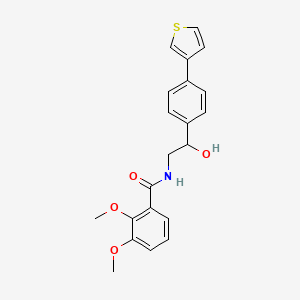

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)

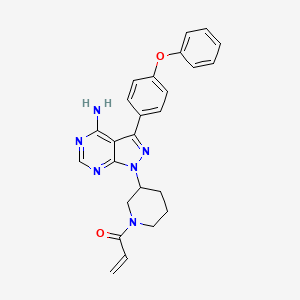

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)

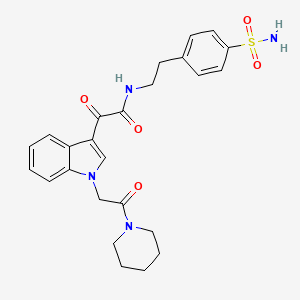

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)

![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)